molecular formula C33H45N5O9 B13805968 Boc-leu-enkephalin

Boc-leu-enkephalin

Cat. No.: B13805968
M. Wt: 655.7 g/mol
InChI Key: LRVSRJCCIDBURD-GSDHBNRESA-N
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Description

Boc-leu-enkephalin, also known as N-tert-butoxycarbonyl-leucine-enkephalin, is a synthetic opioid peptide. It is derived from the naturally occurring enkephalins, which are endogenous opioid peptides found in the brain and other tissues. Enkephalins play a crucial role in modulating pain and emotional responses by interacting with opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-leu-enkephalin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. The synthesis involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by the Boc group, is attached to the resin.

    Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).

    Coupling: The next Boc-protected amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as hydrogen fluoride (HF).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of environmentally friendly solvents, such as water, is being explored to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-leu-enkephalin can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Boc-leu-enkephalin has a wide range of scientific research applications, including:

Mechanism of Action

Boc-leu-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. Upon binding, it activates the receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and can also influence emotional and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    Leu-enkephalin: An endogenous opioid peptide with a similar structure but without the Boc protection.

    Met-enkephalin: Another endogenous opioid peptide with methionine instead of leucine at the fifth position.

    Dynorphin: A related opioid peptide with a longer amino acid sequence and different receptor selectivity.

Uniqueness

Boc-leu-enkephalin is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during synthesis. This protection allows for more precise modifications and analog development compared to its unprotected counterparts .

Properties

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H45N5O9/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)47-33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1

InChI Key

LRVSRJCCIDBURD-GSDHBNRESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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